Cas no 60907-89-3 (Benzene, 2,4-dichloro-1-(1-chloroethyl)-)
Benzene, 2,4-dichloro-1-(1-chloroethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2,4-dichloro-1-(1-chloroethyl)-
- 2,4-dichloro-1-(1-chloroethyl)benzene
- EN300-51479
- 60907-89-3
- SCHEMBL5108877
- WHSUAIALLMIQGU-UHFFFAOYSA-N
- CS-0250595
- DTXSID10612774
-
- Inchi: 1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
- InChI Key: WHSUAIALLMIQGU-UHFFFAOYSA-N
- SMILES: ClC(C)C1C=CC(=CC=1Cl)Cl
Computed Properties
- Exact Mass: 207.96151
- Monoisotopic Mass: 207.961333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 2,4-dichloro-1-(1-chloroethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-50mg |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 50mg |
¥1782.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-100mg |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 100mg |
¥2469.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-250mg |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 250mg |
¥3322.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-500mg |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 500mg |
¥7311.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-1g |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 1g |
¥8676.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-2.5g |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 2.5g |
¥15681.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-5g |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 5g |
¥25131.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321265-10g |
2,4-Dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 98% | 10g |
¥37271.00 | 2024-05-07 | |
| Enamine | EN300-51479-0.05g |
2,4-dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-51479-0.1g |
2,4-dichloro-1-(1-chloroethyl)benzene |
60907-89-3 | 95% | 0.1g |
$98.0 | 2023-02-10 |
Benzene, 2,4-dichloro-1-(1-chloroethyl)- Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Benzene, 2,4-dichloro-1-(1-chloroethyl)-
Benzene, 2,4-dichloro-1-(1-chloroethyl)- and Its Significance in Modern Chemical Research
Benzene, 2,4-dichloro-1-(1-chloroethyl)- (CAS No. 60907-89-3) is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzene ring substituted with two chlorine atoms at the 2- and 4-positions and an (1-chloroethyl) group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of Benzene, 2,4-dichloro-1-(1-chloroethyl)- contribute to its reactivity and versatility. The presence of chlorine atoms at the 2- and 4-positions enhances its electrophilic aromatic substitution potential, while the (1-chloroethyl) side chain introduces additional functional groups that can be further modified. These characteristics have made it a popular building block in the development of novel pharmaceuticals and agrochemicals.
In recent years, significant advancements have been made in understanding the applications of Benzene, 2,4-dichloro-1-(1-chloroethyl)- in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced biological activity. For instance, derivatives of this compound have shown promise as inhibitors of various enzymes implicated in diseases such as cancer and inflammation. The chlorine substituents facilitate further functionalization, allowing chemists to tailor the molecule for specific therapeutic targets.
One notable area of research involves the use of Benzene, 2,4-dichloro-1-(1-chloroethyl)- in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By modifying the benzene core with appropriate substituents, researchers have developed compounds that can selectively inhibit specific kinases. This has led to the discovery of several lead compounds that are currently being evaluated in clinical trials.
The (1-chloroethyl) group in Benzene, 2,4-dichloro-1-(1-chloroethyl)- also contributes to its utility in drug development. This moiety can be further functionalized to introduce polar or hydrophobic groups, which can influence the pharmacokinetic properties of the resulting drug candidates. For example, researchers have explored the use of this compound to develop prodrugs that release active pharmaceutical ingredients in targeted tissues.
Another exciting application of Benzene, 2,4-dichloro-1-(1-chloroethyl)- is in the field of materials science. Its ability to undergo cross-coupling reactions with other organic molecules has been exploited to create novel polymers and coatings with enhanced durability and functionality. These materials have potential applications in industries ranging from electronics to construction.
The synthesis of Benzene, 2,4-dichloro-1-(1-chloroethyl)- itself is a testament to the ingenuity of organic chemists. The process typically involves a series of well-established reactions such as chlorination and alkylation. Recent innovations in synthetic methodologies have improved both the yield and purity of this compound, making it more accessible for research purposes.
In conclusion, Benzene, 2,4-dichloro-1-(1-chloroethyl)- (CAS No. 60907-89-3) is a versatile compound with a wide range of applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop new bioactive molecules and advanced materials. As our understanding of its properties continues to grow, so too will its significance in modern chemical research.
60907-89-3 (Benzene, 2,4-dichloro-1-(1-chloroethyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)